molecular formula C15H23NO B11958179 n,n-Bis(2-methylpropyl)benzamide CAS No. 6976-02-9

n,n-Bis(2-methylpropyl)benzamide

Cat. No.: B11958179
CAS No.: 6976-02-9
M. Wt: 233.35 g/mol
InChI Key: JYTNUJXHOWUHHN-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropyl)benzamide is a benzamide derivative featuring two 2-methylpropyl (isobutyl) groups attached to the nitrogen atom of the amide moiety. Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol. This compound is structurally characterized by a planar benzamide core and branched alkyl substituents, which confer unique steric and electronic properties.

Key applications of such compounds include their use as intermediates in organic synthesis, ligands in catalysis, or bioactive molecules in agrochemicals .

Properties

CAS No.

6976-02-9

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C15H23NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

JYTNUJXHOWUHHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-methylpropyl)benzamide typically involves the direct condensation of benzoic acid with 2-methylpropylamine. This reaction is often carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . The reaction conditions are mild, and the process is considered eco-friendly due to the use of ultrasonic technology.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of efficient and reusable catalysts, along with optimized reaction conditions, ensures high yields and cost-effectiveness. The process involves the purification of the product through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N,N-Bis(2-methylpropyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the nitrogen atom significantly influence solubility, stability, and reactivity. A comparative overview is provided in Table 1.

Table 1: Physical and Chemical Properties of Selected Benzamides
Compound Name Substituents Molecular Weight (g/mol) Solubility (Water) logP (Predicted) Key References
N,N-Bis(2-methylpropyl)benzamide Two 2-methylpropyl groups 233.35 Low ~3.8
N-(2-Hydroxypropyl)benzamide Single 2-hydroxypropyl 193.24 Moderate ~1.2
N,N-Bis(2-hydroxypropyl)benzamide Two 2-hydroxypropyl groups 237.30 High ~0.7
2-Fluoro-N,N-bis(2-methylpropyl)benzamide Fluorine + two 2-methylpropyl 251.33 Low ~4.1

Key Observations :

  • Hydrophobicity : The isobutyl groups in this compound increase lipophilicity (logP ~3.8) compared to hydroxypropyl-substituted analogs (logP ~0.7–1.2) .
  • Solubility : Hydroxyl groups enhance water solubility, making N,N-bis(2-hydroxypropyl)benzamide more hydrophilic than the isobutyl variant .

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